molecular formula C22H20N2O4 B2944699 1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone CAS No. 868256-39-7

1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone

Cat. No.: B2944699
CAS No.: 868256-39-7
M. Wt: 376.412
InChI Key: ZCFMMJMANBYRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone is a ketone derivative featuring a biphenyl core substituted with a propanone chain and a 2-methoxy-5-nitroanilino group. The compound’s structure combines aromatic rigidity (biphenyl) with polar functional groups (methoxy, nitro, and anilino), making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

3-(2-methoxy-5-nitroanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-28-22-12-11-19(24(26)27)15-20(22)23-14-13-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFMMJMANBYRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone is a complex organic molecule that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a biphenyl moiety linked to a propanone group and an aniline derivative with methoxy and nitro substituents. Its molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of approximately 342.36 g/mol. The presence of the nitro group suggests potential reactivity that could influence biological interactions.

PropertyValue
Molecular FormulaC19H18N2O4C_{19}H_{18}N_{2}O_{4}
Molecular Weight342.36 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of biphenyl have been explored for their ability to inhibit various cancer cell lines. A study highlighted that biphenyl derivatives can act as inhibitors of protein kinases, which play critical roles in cancer progression.

  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases associated with tumor growth, such as Aurora A and VEGF-R2. These kinases are crucial for cell division and angiogenesis, making them prime targets for anticancer drugs.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Nitro groups are often associated with increased antimicrobial efficacy due to their ability to disrupt bacterial cell walls or interfere with DNA synthesis.

  • Case Study : A comparative study on nitro-substituted biphenyl derivatives revealed that certain compounds exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging research indicates that related compounds may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The interaction of these compounds with neurotransmitter systems has been a focal point in recent studies.

  • Research Findings : In vitro studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby enhancing acetylcholine levels in the brain.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions, including:

  • Formation of the Biphenyl Core : Starting from commercially available biphenyl derivatives.
  • Introduction of the Aniline Moiety : Utilizing nitration followed by reduction processes.
  • Final Coupling Reactions : Employing methods such as Suzuki coupling or Grignard reactions to achieve the final compound structure.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
Biphenyl Core FormationNitrationNitric acid, sulfuric acid
Aniline IntroductionReductionLithium aluminum hydride (LAH)
Final CouplingSuzuki CouplingPalladium catalyst

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone (Target) 2-methoxy-5-nitroanilino, biphenyl Likely C₂₂H₂₀N₂O₄ ~376.41* Hypothesized: Antimicrobial, agrochemical
1-(4-Benzoyl-3-hydroxy-5-methyl-6-nitro[1,1'-biphenyl]-2-yl)ethanone Benzoyl, hydroxy, methyl, nitro C₂₂H₁₇NO₅ 375.38 UV absorption, photostability
1-[(1,1-Biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone Biphenyloxy, triazole, dimethylbutanone C₂₀H₂₁N₃O₂ 335.40 Pesticide metabolite (bitertanol ketone)
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone 3-nitrophenyl, 4-phenoxyanilino C₂₁H₁₈N₂O₄ 362.38 Intermediate for dyes or pharmaceuticals
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone 4-phenylpiperazino C₂₅H₂₆N₂O 370.49 Potential CNS activity (serotonergic modulation)
1-[1,1'-Biphenyl]-4-yl-3-(4-isopropylanilino)-1-propanone 4-isopropylanilino C₂₄H₂₄N₂O 356.46 Hypothesized: Lipophilic, bioavailable

*Estimated based on structural similarity to .

Key Observations:

Methoxy groups (target compound, ) act as electron-donating groups, stabilizing aromatic systems and altering solubility compared to electron-withdrawing substituents (e.g., nitro).

Physicochemical Properties: Lipophilicity: The target compound’s logP is likely higher than polar analogs like the 4-phenoxyanilino derivative but lower than the 4-isopropylanilino analog . Solubility: Nitro and methoxy groups may confer moderate aqueous solubility, contrasting with highly lipophilic derivatives (e.g., phenylpiperazino ).

Phenylpiperazino derivatives () are associated with CNS activity, implying structural flexibility for medicinal optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.